

analytical methods for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline quantification

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Compound of Interest

Compound Name: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1285871

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An increasing interest in fluorinated isoquinoline derivatives within drug discovery and development necessitates robust and reliable analytical methods for their quantification.^{[1][2]} **5-Fluoro-1,2,3,4-tetrahydroisoquinoline** is a key intermediate and potential pharmacophore, making its accurate measurement critical in various stages of research, from metabolic studies to quality control. This document provides a detailed application note and protocol for the quantification of **5-Fluoro-1,2,3,4-tetrahydroisoquinoline** in a research setting, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity.

Application Note

Introduction

5-Fluoro-1,2,3,4-tetrahydroisoquinoline is a synthetic compound with potential applications in medicinal chemistry. Accurate and precise quantification is essential for pharmacokinetic studies, in vitro metabolism assays, and quality assurance of synthesized batches. The method outlined below is a sensitive and selective protocol for the determination of **5-Fluoro-1,2,3,4-tetrahydroisoquinoline** using LC-MS/MS, a technique well-suited for analyzing compounds in complex biological matrices.

Principle

The analytical method is based on reversed-phase high-performance liquid chromatography (HPLC) for the separation of **5-Fluoro-1,2,3,4-tetrahydroisoquinoline** from potential interferences. The quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters of the described LC-MS/MS method for the analysis of **5-Fluoro-1,2,3,4-tetrahydroisoquinoline**.

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Detection (LOD)	0.25 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Precision (%RSD)	< 15%
Accuracy (%Bias)	± 15%
Recovery	> 85%

Experimental Protocols

1. Materials and Reagents

- **5-Fluoro-1,2,3,4-tetrahydroisoquinoline** reference standard
- Internal Standard (e.g., deuterated **5-Fluoro-1,2,3,4-tetrahydroisoquinoline** or a structurally similar compound)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Formic acid (LC-MS grade)
- Ultrapure water
- Control matrix (e.g., plasma, buffer)

2. Sample Preparation

This protocol describes a protein precipitation method for extracting the analyte from a biological matrix like plasma.

- Pipette 50 μ L of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the internal standard working solution (e.g., 100 ng/mL in methanol).
- Add 200 μ L of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Transfer the reconstituted sample to an HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions

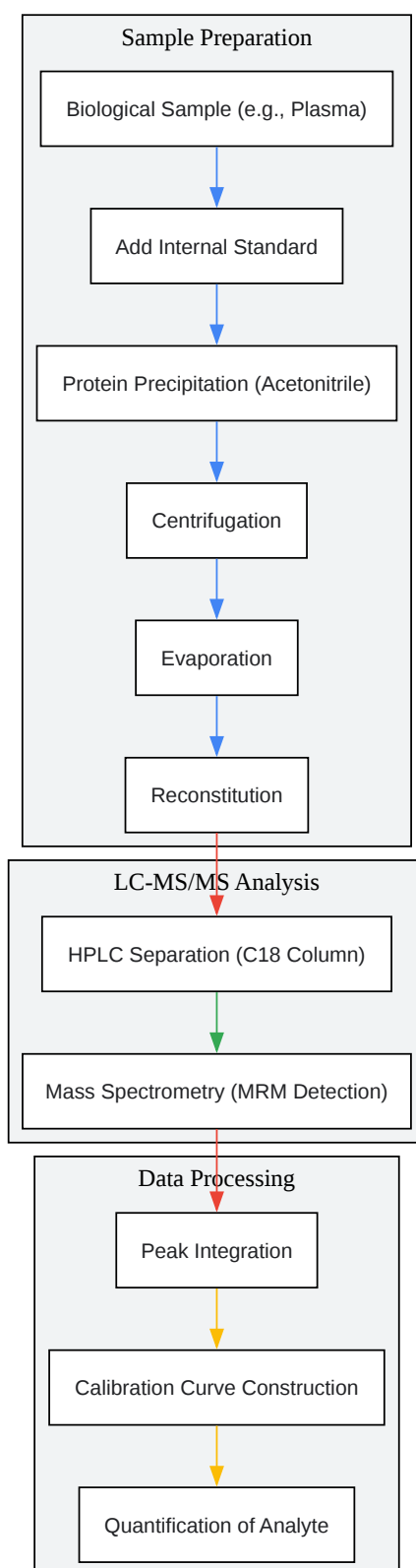
- Liquid Chromatography (LC)
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile

- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-3.0 min: 5% to 95% B
 - 3.0-4.0 min: 95% B
 - 4.0-4.1 min: 95% to 5% B
 - 4.1-5.0 min: 5% B
- Mass Spectrometry (MS)
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr
 - MRM Transitions:
 - **5-Fluoro-1,2,3,4-tetrahydroisoquinoline**: To be determined by direct infusion of the reference standard. A plausible transition would be based on the protonated molecule $[M+H]^+$ and a characteristic fragment ion.
 - Internal Standard: To be determined based on the selected IS.

4. Data Analysis

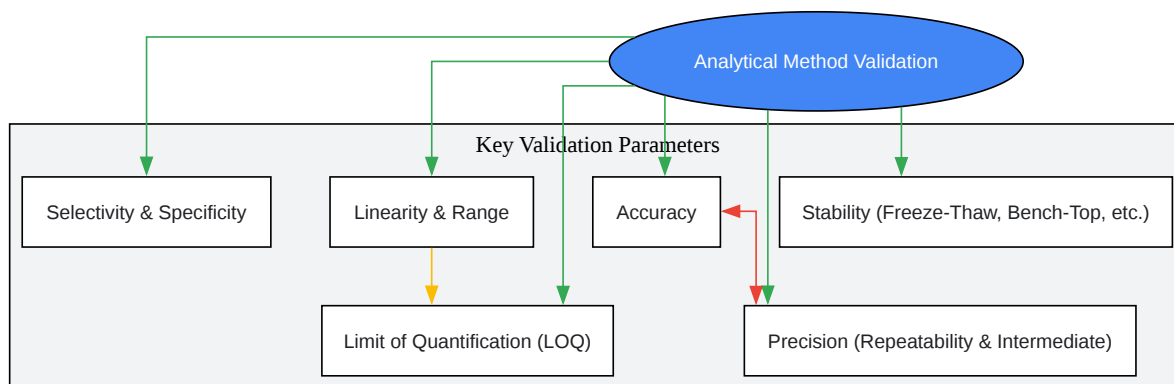
- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio (analyte/IS).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations



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Caption: Experimental workflow for the quantification of **5-Fluoro-1,2,3,4-tetrahydroisoquinoline**.



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Caption: Key parameters for analytical method validation.

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References

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